

Org 25543 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Org 25543 hydrochloride

Cat. No.: B1662644

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In-Depth Technical Guide: Org 25543 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Org 25543 Hydrochloride

Org 25543 hydrochloride is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its study.

Parameter	Value	Reference
CAS Number	495076-64-7	[1][2][3]
Molecular Weight	448.98 g/mol	[1][2][3][4]
Molecular Formula	C ₂₄ H ₃₂ N ₂ O ₄ · HCl	[1]

Mechanism of Action

Org 25543 hydrochloride is a selective and irreversible non-competitive inhibitor of the glycine transporter 2 (GlyT2), with a reported IC₅₀ of approximately 16 nM for human GlyT2.[1][5] Its

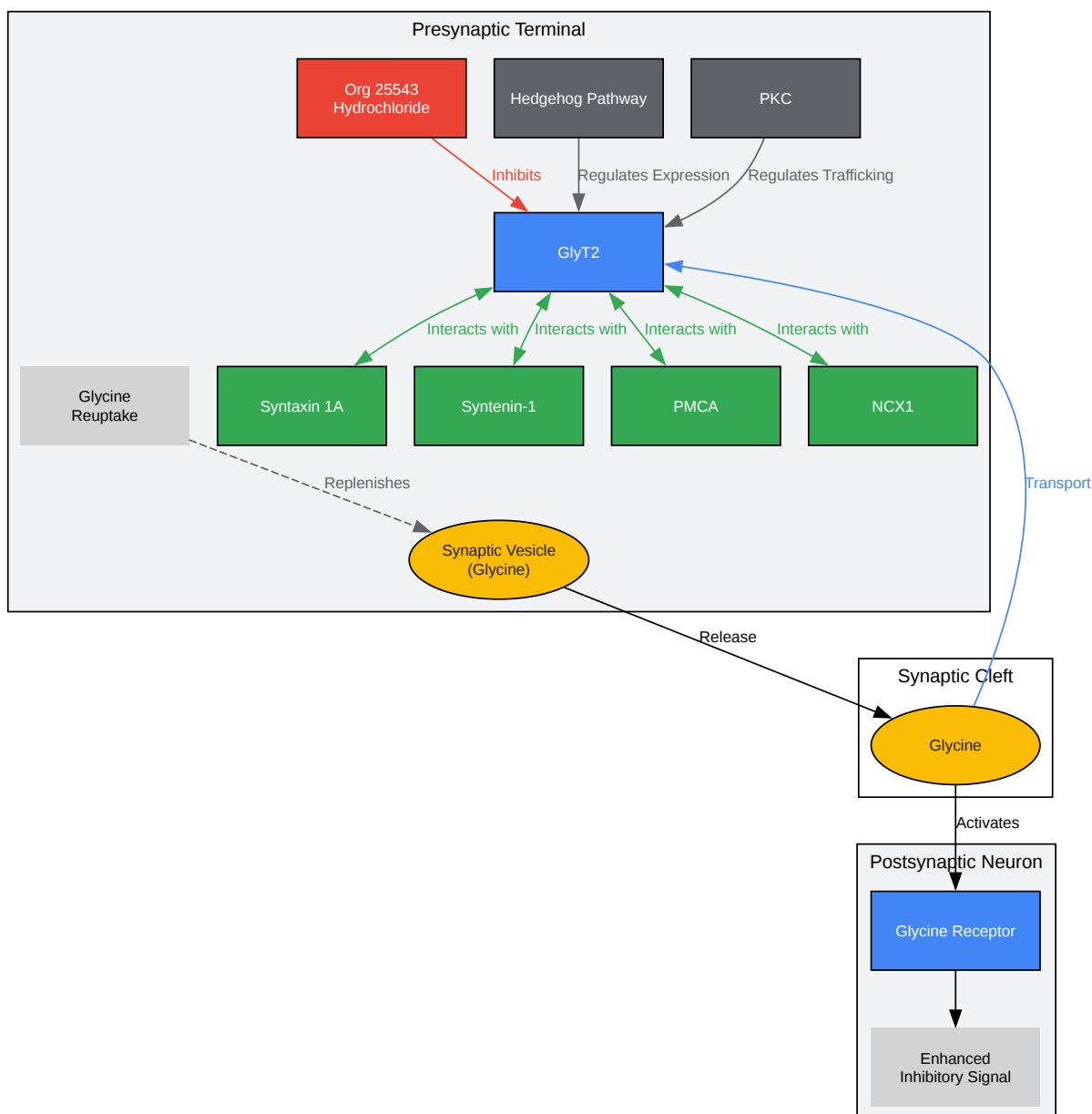
high selectivity is demonstrated by its lack of significant activity at the glycine transporter 1 (GlyT1) and a wide range of other biological targets.[1]

The primary function of GlyT2, located on the presynaptic terminals of glycinergic neurons, is the reuptake of glycine from the synaptic cleft. This process is crucial for replenishing vesicular glycine stores and terminating the inhibitory postsynaptic signal. By irreversibly inhibiting GlyT2, **Org 25543 hydrochloride** leads to a sustained increase in the extracellular concentration of glycine in the synaptic cleft.[5] This elevation in synaptic glycine enhances the activation of postsynaptic glycine receptors, thereby potentiating inhibitory neurotransmission. This mechanism of action underlies the compound's analgesic effects observed in preclinical models of neuropathic and inflammatory pain.[5]

Recent studies suggest that Org 25543 binds to a lipid allosteric site on GlyT2, rather than the substrate-binding site, explaining its non-competitive mode of inhibition.[6][7]

Signaling Pathways and Molecular Interactions

The inhibitory action of **Org 25543 hydrochloride** on GlyT2 initiates a cascade of events that modulate neuronal signaling, primarily through the enhancement of inhibitory glycinergic neurotransmission. The following diagram illustrates the key molecular interactions and pathways influenced by GlyT2 inhibition.



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Caption: Simplified signaling pathway of GlyT2 inhibition by Org 25543.

GlyT2 activity and localization are regulated by interactions with several proteins. It is known to interact with Syntaxin 1A, which is involved in the insertion of the transporter into the plasma membrane. The PDZ domain protein syntenin-1 has also been identified as an intracellular binding partner, potentially regulating its trafficking and presynaptic localization. Furthermore, GlyT2 functionally associates with the Plasma Membrane Ca²⁺-ATPase (PMCA) and the Na⁺-Ca²⁺ exchanger (NCX1). The Hedgehog signaling pathway has been shown to control GlyT2 expression and activity, while Protein Kinase C (PKC) is involved in the regulation of its trafficking.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GlyT2 inhibitors like **Org 25543 hydrochloride**. Researchers should optimize these protocols for their specific experimental conditions.

[³H]Glycine Uptake Assay in HEK293 or COS-7 Cells

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

Materials:

- HEK293 or COS-7 cells stably or transiently expressing human GlyT2
- Culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- [³H]Glycine
- **Org 25543 hydrochloride** or other test compounds
- Scintillation fluid and counter

Procedure:

- Cell Culture: Plate GlyT2-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.

- **Compound Incubation:** Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of **Org 25543 hydrochloride** or test compound for a specified time (e.g., 10-30 minutes) at 37°C.
- **Glycine Uptake:** Initiate the uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
- **Termination of Uptake:** Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
- **Cell Lysis and Scintillation Counting:** Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in *Xenopus* Oocytes

This electrophysiological technique measures the currents generated by the movement of ions during glycine transport, providing a functional readout of GlyT2 activity.

Materials:

- *Xenopus laevis* oocytes
- cRNA encoding human GlyT2
- Recording solution (e.g., ND96)
- Glycine solution
- **Org 25543 hydrochloride** or other test compounds
- Two-electrode voltage clamp setup

Procedure:

- **Oocyte Preparation and Injection:** Harvest and prepare stage V-VI oocytes from *Xenopus laevis*. Inject the oocytes with GlyT2 cRNA and incubate for 2-5 days to allow for protein expression.
- **Electrophysiological Recording:** Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).
- **Glycine Application:** Apply a solution containing glycine to the oocyte to elicit an inward current, which is a result of the co-transport of Na⁺, Cl⁻, and glycine by GlyT2.
- **Inhibitor Application:** Perfuse the oocyte with a solution containing **Org 25543 hydrochloride** or the test compound for a defined period.
- **Assessment of Inhibition:** Re-apply the glycine solution in the presence of the inhibitor and measure the resulting current. The reduction in current amplitude indicates the degree of inhibition.
- **Data Analysis:** Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.

Mass Spectrometry (MS) Binding Assay

This is a direct binding assay that quantifies the amount of a test compound bound to the transporter using mass spectrometry.

Materials:

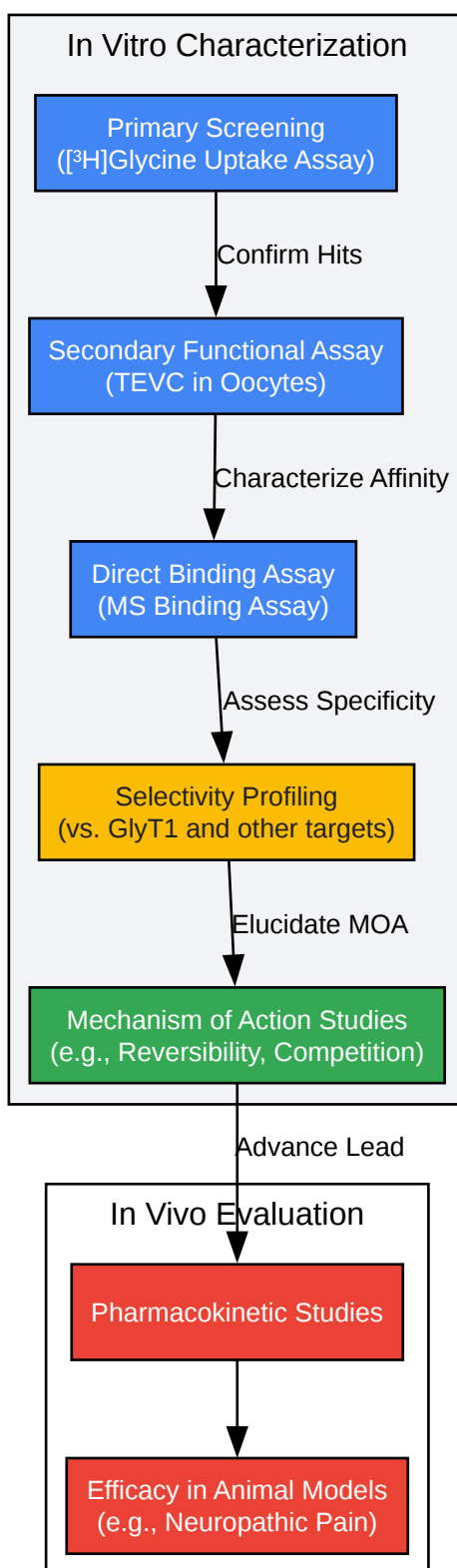
- Cell membranes prepared from cells overexpressing GlyT2
- **Org 25543 hydrochloride** (as the unlabeled ligand)
- Assay buffer
- LC-MS/MS system

Procedure:

- Incubation: Incubate the GlyT2-expressing cell membranes with various concentrations of **Org 25543 hydrochloride** in the assay buffer.
- Separation of Bound and Free Ligand: Separate the membrane-bound ligand from the free ligand, typically by rapid filtration through a filter plate.
- Elution and Quantification: Elute the bound ligand from the filter and quantify its concentration using a validated LC-MS/MS method.
- Data Analysis: Determine the binding affinity (K_d) and the maximum binding capacity (B_{max}) by analyzing the saturation binding data.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel GlyT2 inhibitor.



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Caption: Workflow for the preclinical evaluation of a GlyT2 inhibitor.

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- To cite this document: BenchChem. [Org 25543 hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662644#org-25543-hydrochloride-cas-number-and-molecular-weight]

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